

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutanamide

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Compound of Interest

Compound Name: 2-Amino-2,3-dimethylbutyramide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2,3-dimethylbutanamide, a key chemical intermediate. The document details its nomenclature, physicochemical properties, primary applications, and detailed synthesis methodologies, including both chemical and enzymatic routes. Experimental protocols and quantitative data are presented to support laboratory and developmental work.

Nomenclature and Physicochemical Properties

2-Amino-2,3-dimethylbutanamide is a carboxylic acid derivative.^[1] Its standard IUPAC name is 2-amino-2,3-dimethylbutanamide. It is also known by several synonyms, including **2-Amino-2,3-dimethylbutyramide**, 2-Methylvalinamide, and 3-Methylisovalinamide.^{[2][3]}

Structurally, the compound features a butyramide backbone with an amino group and a methyl group attached to the alpha-carbon (C2), and another methyl group at the C3 position. It is typically a white to off-white crystalline solid at room temperature and is soluble in water.^[1]

Table 1: Physicochemical Properties of 2-Amino-2,3-dimethylbutanamide

Property	Value	Reference
CAS Number	40963-14-2	[1][2][4]
Molecular Formula	C ₆ H ₁₄ N ₂ O	[1][2][4]
Molecular Weight	130.19 g/mol	[2][4]
Appearance	White to almost white powder or crystal	[1][3][5]
Melting Point	62-64 °C	[6]
Boiling Point	242.7 ± 23.0 °C (Predicted)	[6]
Density	0.982 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	16.12 ± 0.50 (Predicted)	[1]
Solubility	Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.	[1][6]

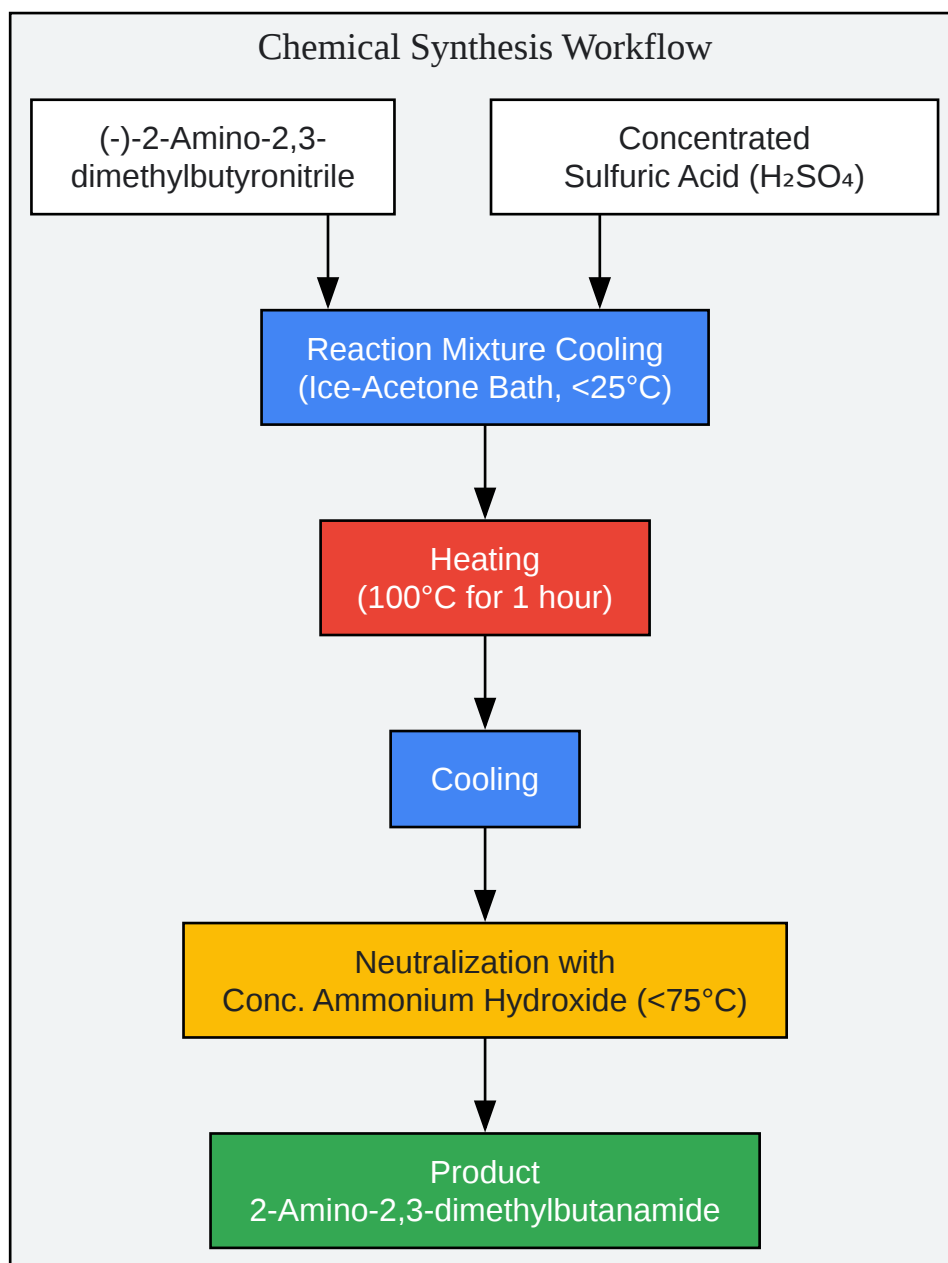
Applications

The primary application of 2-amino-2,3-dimethylbutanamide is in the agrochemical industry, where it serves as a crucial intermediate in the synthesis of potent and broad-spectrum imidazolinone herbicides.[2][7][8] Additionally, it is utilized in the preparation of novel chiral ligands for chemical synthesis.[2] Its role in pharmaceutical research is primarily as an intermediate for synthesizing bioactive peptides and enzyme inhibitors.[1]

Synthesis Methodologies

The synthesis of 2-amino-2,3-dimethylbutanamide is predominantly achieved from its nitrile precursor, 2-amino-2,3-dimethylbutyronitrile (ADBN). The core transformation involves the hydration of the nitrile group to a primary amide. Two main approaches are documented: traditional chemical hydrolysis and more modern, environmentally benign enzymatic methods.[7]

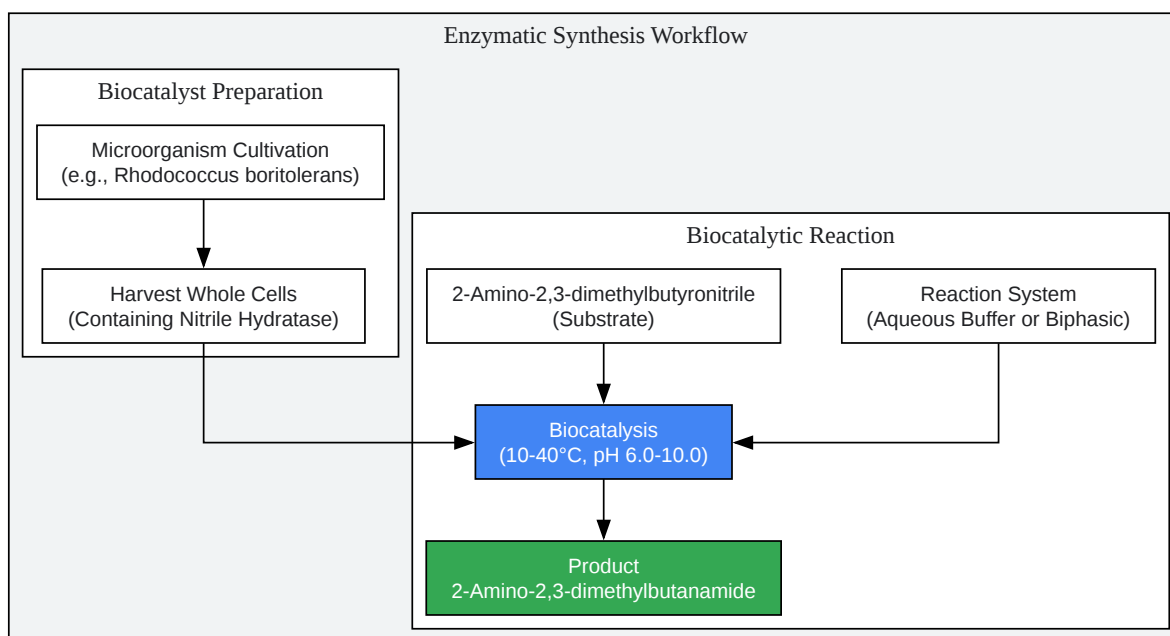
The chemical route typically employs strong acids, such as concentrated sulfuric acid, to catalyze the hydrolysis of the nitrile.[7] This method is effective but requires harsh reaction conditions and can generate significant waste, making it less environmentally friendly.[9]



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Caption: Workflow for the chemical synthesis of 2-amino-2,3-dimethylbutanamide.

Biocatalytic methods have emerged as a sustainable alternative to chemical synthesis.[7] These methods utilize nitrile hydratase (NHase) enzymes from various microorganisms to catalyze the hydration of ADBN under milder conditions and with high selectivity.[7][8] Strains like *Rhodococcus boritolerans* and *Nocardia globerula* have been successfully employed for this transformation.[7][8][9] The enzymatic process can be performed in aqueous or biphasic systems to improve yield and catalyst productivity.[8]



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Caption: General workflow for the enzymatic synthesis of 2-amino-2,3-dimethylbutanamide.

Experimental Protocols

This protocol is adapted from documented chemical hydrolysis methods.[7][10]

- Preparation: Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.
- Substrate Addition: Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid. Ensure the reaction temperature does not exceed 25°C.[7][10]
- Heating: After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[7][10]
- Cooling: Cool the mixture back down using an ice-acetone bath.[7]
- Neutralization: Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. The rate of addition should be controlled to keep the temperature below 75°C.[7]
- Extraction and Crystallization: The product can then be extracted using a suitable organic solvent like dichloromethane, followed by crystallization to yield the final product.[9]

This protocol is based on the use of *Rhodococcus boritolerans* whole cells.[7][8]

- Biocatalyst Preparation: Cultivate *Rhodococcus boritolerans* CCTCC M 208108 under suitable fermentation conditions to produce nitrile hydratase. Harvest the whole cells for use as the biocatalyst.
- Reaction Setup: Prepare a reaction mixture in either an aqueous buffer or a biphasic system (e.g., 30/70 v/v n-hexane/water) to reduce substrate and product inhibition.[8]
- Biocatalyst Addition: Add the whole cells to the reaction system. The cell concentration can range from 5 to 50 g/L (wet weight).[7]
- Substrate Addition: Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7]
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 10°C to overcome cyanide inhibition) and pH (alkaline, up to 9.3).[8]
- Monitoring and Product Recovery: Monitor the conversion of the nitrile to the amide using a suitable analytical method like HPLC.[8] Once the reaction is complete, the product can be

recovered from the reaction mixture.

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction conditions, yield, and environmental footprint. The following table summarizes and compares key parameters for the chemical and various enzymatic synthesis routes.

Table 2: Comparison of Synthesis Methods for 2-Amino-2,3-dimethylbutanamide

Parameter	Chemical Synthesis (Sulfuric Acid)	Enzymatic Synthesis (Rhodococcus boritolerans)	Enzymatic Synthesis (Nocardia globerula)
Starting Material	(-)-2-Amino-2,3-dimethylbutyronitrile	2-Amino-2,3-dimethylbutyronitrile	2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst	Concentrated Sulfuric Acid	Whole cells of Rhodococcus boritolerans	Whole cells of Nocardia globerula
Reaction Temperature	0°C to 100°C[7]	10°C[7][8]	20 - 40°C[7][11]
Reaction pH	Strongly Acidic, then Basic[7]	Alkaline (up to 9.3)[7][8]	6.0 - 10.0[7][11]
Yield	~81.7%[9]	Up to 91% (in biphasic system)[8]	~88.7%[9]
Catalyst Productivity	Not Applicable	6.3 g product/g catalyst (can be increased to 12.3 g/g with reuse)[8]	Not specified
Key Advantages	Established, effective method	Mild conditions, high selectivity, reusable catalyst, environmentally friendly	Mild conditions, high efficiency
Key Disadvantages	Harsh conditions, waste generation	Potential for enzyme inhibition	Potential for enzyme inhibition

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